[3-(1H-benzimidazol-2-yl)propyl]formamide
Übersicht
Beschreibung
[3-(1H-benzimidazol-2-yl)propyl]formamide, also known as BIPF, is a chemical compound that has gained significant attention in scientific research due to its potential as an anticancer agent. BIPF is a small molecule that has been synthesized using various methods and has shown promising results in inhibiting the growth of cancer cells.
Wirkmechanismus
The mechanism of action of [3-(1H-benzimidazol-2-yl)propyl]formamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. [3-(1H-benzimidazol-2-yl)propyl]formamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, [3-(1H-benzimidazol-2-yl)propyl]formamide can induce changes in gene expression that lead to cancer cell death.
Biochemical and Physiological Effects:
[3-(1H-benzimidazol-2-yl)propyl]formamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer and anti-inflammatory effects, [3-(1H-benzimidazol-2-yl)propyl]formamide has also been shown to have antioxidant properties, which may contribute to its potential health benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [3-(1H-benzimidazol-2-yl)propyl]formamide is its ease of synthesis and purification, making it a readily available compound for research purposes. However, one limitation is the lack of in vivo studies, which are necessary to fully understand the potential therapeutic effects of [3-(1H-benzimidazol-2-yl)propyl]formamide in living organisms.
Zukünftige Richtungen
Future research on [3-(1H-benzimidazol-2-yl)propyl]formamide should focus on its in vivo efficacy and toxicity, as well as its potential as a combination therapy with other anticancer agents. Additionally, further investigation into the mechanism of action of [3-(1H-benzimidazol-2-yl)propyl]formamide is necessary to fully understand its potential therapeutic effects. Finally, studies on the pharmacokinetics and pharmacodynamics of [3-(1H-benzimidazol-2-yl)propyl]formamide are needed to determine the optimal dosage and administration route for potential clinical use.
In conclusion, [3-(1H-benzimidazol-2-yl)propyl]formamide is a promising compound that has shown potential as an anticancer and anti-inflammatory agent. Its ease of synthesis and low toxicity in normal cells make it an attractive candidate for further research and potential clinical use.
Wissenschaftliche Forschungsanwendungen
[3-(1H-benzimidazol-2-yl)propyl]formamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. [3-(1H-benzimidazol-2-yl)propyl]formamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, [3-(1H-benzimidazol-2-yl)propyl]formamide has been investigated for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]formamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-8-12-7-3-6-11-13-9-4-1-2-5-10(9)14-11/h1-2,4-5,8H,3,6-7H2,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZRNAHSNOEABN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)propyl]formamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.